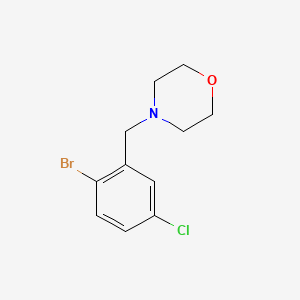

4-(2-Bromo-5-chloro-benzyl)-morpholine

Description

Properties

Molecular Formula |

C11H13BrClNO |

|---|---|

Molecular Weight |

290.58 g/mol |

IUPAC Name |

4-[(2-bromo-5-chlorophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H13BrClNO/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |

InChI Key |

UIPFOBMXCPTZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Selected Morpholine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Benzyl Group | Notable Features |

|---|---|---|---|---|---|

| This compound | 685535-58-4 | C₁₁H₁₃BrClNO | 290.58 | 2-Bromo, 5-chloro | Dual halogen substitution |

| 4-(2-Bromo-5-fluorobenzyl)morpholine | 91759007 | C₁₁H₁₃BrFNO | 274.13 | 2-Bromo, 5-fluoro | Fluorine replaces chlorine |

| 4-(5-Bromo-2-fluorobenzyl)morpholine | 488799-67-3 | C₁₁H₁₃BrFNO | 274.13 | 5-Bromo, 2-fluoro | Halogen positional isomer |

| 4-(4-Bromo-2-fluorobenzyl)morpholine | 338454-98-1 | C₁₁H₁₃BrFNO | 274.13 | 4-Bromo, 2-fluoro | Bromine at para position |

| VPC-14449 | Not provided | C₁₀H₁₁Br₂N₃OS | 396.09 | Thiazole-linked dibromoimidazole | Heterocyclic extension |

| 4-(Benzenesulfonyl)-morpholine | Not provided | C₁₀H₁₃NO₃S | 227.28 | Benzenesulfonyl group | Sulfonyl functional group |

Electronic and Reactivity Differences

- Halogen Effects: Chlorine vs. Fluorine’s strong electron-withdrawing nature could increase the electrophilicity of adjacent positions in fluorinated analogs, favoring nucleophilic substitution reactions. Positional Isomerism: In 4-(5-Bromo-2-fluorobenzyl)morpholine, bromine at the 5-position alters the electronic distribution of the benzene ring compared to the 2-bromo substitution in the target compound. This could influence binding affinities in receptor-ligand interactions or regioselectivity in further derivatization .

Spectroscopic and Physicochemical Properties

- NMR Discrepancies: highlights that even minor structural variations (e.g., 4,5-dibromo vs. 2,4-dibromo substitution in VPC-14449) lead to distinct NMR profiles. This underscores the importance of precise structural characterization for this compound to avoid misidentification .

- High-Pressure Behavior : While direct data on the target compound is lacking, studies on 4-(benzenesulfonyl)-morpholine under high pressure (up to 3.5 GPa) revealed phase transitions and vibrational mode changes via Raman/IR spectroscopy. Similar methodologies could be applied to study the target compound’s conformational stability .

Preparation Methods

Methylation of 2-Bromo-5-chlorophenol

In a representative procedure, 2-bromo-5-chlorophenol undergoes methylation using methyl iodide in the presence of potassium carbonate and tetra--butylammonium iodide (TBAI) in dimethylformamide (DMF). This reaction achieves a 97% yield of 2-bromo-5-chloroanisole , a protected intermediate that facilitates subsequent bromination or Friedel-Crafts reactions.

Bromination of Toluene Derivatives

Radical bromination of 2-bromo-5-chlorotoluene using -bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride generates 2-bromo-5-chlorobenzyl bromide . This method avoids over-bromination and selectively targets the benzylic position, though yields depend on stoichiometric control.

Nucleophilic Substitution with Morpholine

The benzyl halide intermediate reacts with morpholine in a nucleophilic substitution reaction. This step is pivotal for introducing the morpholine moiety.

Reaction Conditions and Optimization

-

Solvent Systems : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states.

-

Bases : Potassium carbonate or cesium carbonate facilitates deprotonation of morpholine, improving nucleophilicity.

-

Catalysts : Phase-transfer catalysts (e.g., TBAI) accelerate reactions in biphasic systems.

A typical procedure involves stirring 2-bromo-5-chlorobenzyl bromide with morpholine (1.2 equivalents) and cesium carbonate (2 equivalents) in DMF at 80°C for 12 hours. The crude product is purified via silica gel chromatography, yielding This compound with >85% purity.

Friedel-Crafts Alkylation and Reductive Amination

Alternative routes leverage Friedel-Crafts alkylation to construct the benzyl-morpholine framework.

Friedel-Crafts Acylation

In a one-pot synthesis adapted from CN103570510A, 2-chloro-5-bromobenzoic acid is converted to 2-chloro-5-bromobenzoyl chloride using thionyl chloride. This intermediate undergoes Friedel-Crafts acylation with phenetole in the presence of aluminum chloride, forming a ketone intermediate. Subsequent hydroboration reduction with sodium borohydride yields a diphenylmethane derivative, which is brominated to generate the benzyl halide.

Reductive Amination

A reductive amination approach involves condensing 2-bromo-5-chlorobenzaldehyde with morpholine using sodium cyanoborohydride (NaBHCN) in methanol. The reaction proceeds via imine formation followed by reduction, affording the target compound in moderate yields (60–70%).

Catalytic and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and recyclable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, heating 2-bromo-5-chlorobenzyl bromide with morpholine and potassium carbonate under microwave conditions (150°C, 10 minutes) achieves 90% conversion.

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF]) serve as green solvents and catalysts. Reactions in ionic liquids exhibit enhanced yields (up to 95%) and simplified purification.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzyl bromide + morpholine | 85–90 | High efficiency, scalable | Requires toxic solvents |

| Friedel-Crafts | Acylation + reduction | 70–75 | One-pot synthesis | Low regioselectivity |

| Reductive Amination | Aldehyde + morpholine + NaBHCN | 60–70 | Mild conditions | Moderate yields |

| Microwave-Assisted | Microwave irradiation | 90 | Rapid synthesis | Specialized equipment required |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Bromo-5-chloro-benzyl)-morpholine?

The synthesis typically involves nucleophilic substitution between morpholine and a halogenated benzyl derivative. For example, reacting 2-bromo-5-chlorobenzyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃ or NaOH). Reaction optimization may include temperature control (20–60°C) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and morpholine ring integrity.

- Raman/IR spectroscopy : Identification of C-Br (≈ 550 cm) and C-Cl (≈ 750 cm) stretching modes.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What are the critical physical properties of this compound for experimental design?

- Molecular weight : 290.58 g/mol.

- LogP (XLogP3) : 2.7, indicating moderate hydrophobicity.

- Topological polar surface area : 12.5 Ų, relevant for permeability studies.

- Melting point : Not explicitly reported, but analogs (e.g., fluorinated derivatives) suggest a range of 30–100°C depending on substituent positions .

Advanced Research Questions

Q. How do substituent positions (bromo, chloro) influence reactivity in cross-coupling reactions?

Comparative studies with analogs (e.g., 4-(2-Bromo-4-fluorobenzyl)-morpholine) reveal that bromine at the ortho position enhances electrophilicity for Suzuki-Miyaura couplings, while chlorine at the para position stabilizes intermediates via inductive effects. Steric hindrance from the morpholine ring may reduce reaction yields unless bulky ligands (e.g., SPhos) are used .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

Q. How can contradictory data on reaction yields be resolved in optimization studies?

Discrepancies often arise from solvent polarity (e.g., DMF vs. toluene) or base strength (NaOH vs. K₂CO₃). Systematic Design of Experiments (DoE) approaches, such as varying temperature (20–80°C) and monitoring intermediates via LC-MS, can identify optimal conditions .

Q. What analytical challenges arise in distinguishing positional isomers of this compound?

For example, differentiating 2-bromo-5-chloro from 3-bromo-4-chloro isomers requires:

Q. How does the morpholine ring affect the compound’s stability under high-pressure conditions?

Raman studies on morpholine derivatives under pressure (0–3.5 GPa) show reversible phase transitions. The morpholine ring’s conformational flexibility mitigates strain, while C–H···O interactions stabilize the crystal lattice. Discontinuities in dω/dp plots suggest pressure-induced electronic redistribution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.